![molecular formula C14H18FNO4S B12607863 1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene CAS No. 648957-32-8](/img/structure/B12607863.png)
1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the desired functional groups. Common synthetic routes include:
Nitration: Introduction of the nitro group through nitration reactions.
Methoxylation: Addition of methoxy groups via methoxylation reactions.
Fluorobutylsulfanyl Substitution: Incorporation of the fluorobutylsulfanyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to engage in various chemical reactions, influencing its biological activity and potential therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene stands out due to its unique combination of functional groups. Similar compounds include:
1-[(4-Fluorobutyl)sulfanyl]benzene: Lacks the methoxy and nitroethenyl groups.
2,5-Dimethoxy-4-(2-nitroethenyl)benzene: Lacks the fluorobutylsulfanyl group.
Propiedades
Número CAS |
648957-32-8 |
|---|---|
Fórmula molecular |
C14H18FNO4S |
Peso molecular |
315.36 g/mol |
Nombre IUPAC |
1-(4-fluorobutylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C14H18FNO4S/c1-19-12-10-14(21-8-4-3-6-15)13(20-2)9-11(12)5-7-16(17)18/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Clave InChI |
VVNQYVUHLRNHNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


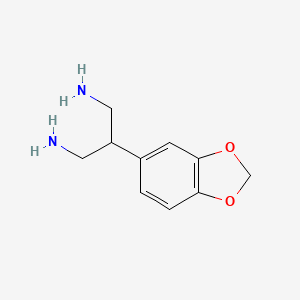
![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)

![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
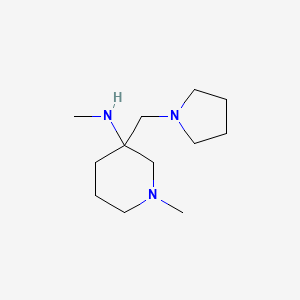
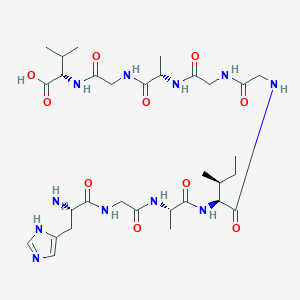
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
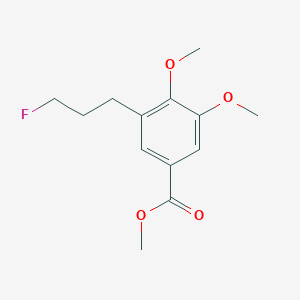
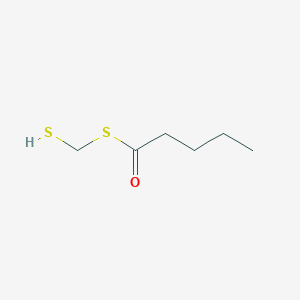


![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
